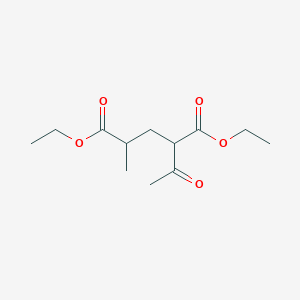![molecular formula C10H18O2 B14510569 3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane CAS No. 63222-20-8](/img/structure/B14510569.png)
3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane is a spiroketal compound characterized by its unique spirocyclic structure. This compound is part of a broader class of spiroketals, which are known for their diverse biological activities and applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane typically involves the condensation of aliphatic compounds or lactones. One common method includes the reaction of γ-hydroxy carboxylic acids with sodium ethoxide to form a dilactone, which is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The final step involves decarboxylation by refluxing with water or a dilute mineral acid .
Industrial Production Methods: Industrial production methods for spiroketals like this compound often involve similar synthetic routes but are optimized for higher yields and scalability. These methods may include the use of catalysts and more efficient purification techniques to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: 3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the spirocyclic structure, which can stabilize intermediates and transition states.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spiroketal acids, while reduction reactions can produce spiroketal alcohols. Substitution reactions can lead to various substituted spiroketals with different functional groups.
科学研究应用
3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, spiroketals are studied for their potential therapeutic properties, including antibiotic, anti-inflammatory, and anticancer activities. In industry, spiroketals are used as catalysts in polymer production and as attractants for certain insect species .
作用机制
The mechanism of action of 3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds: Similar compounds to 3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane include other spiroketals like 1,6-dioxaspiro[4.4]nonane and 2,2,7,7-tetramethyl-1,6-dioxaspiro[4.4]non-3-ene .
Uniqueness: What sets this compound apart from other spiroketals is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of three methyl groups at positions 3 and 4 provides steric hindrance, which can affect the compound’s interaction with other molecules and its overall stability.
属性
CAS 编号 |
63222-20-8 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
3,3,4-trimethyl-1,2-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C10H18O2/c1-8-9(2,3)11-12-10(8)6-4-5-7-10/h8H,4-7H2,1-3H3 |
InChI 键 |
VBYAJEZMNRRNDQ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OOC12CCCC2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


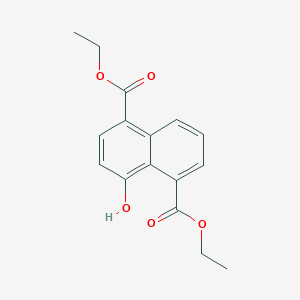
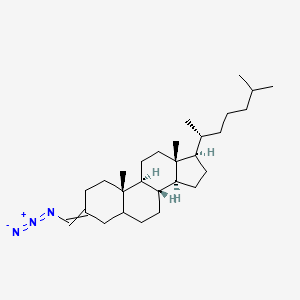
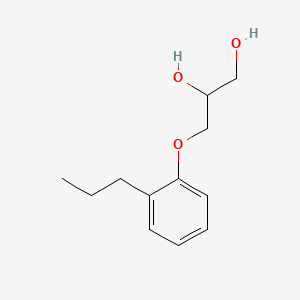
![2-Methyl-N-[(phenylsulfanyl)methyl]aniline](/img/structure/B14510500.png)
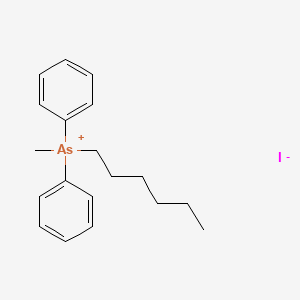
![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)
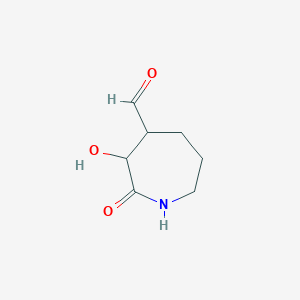

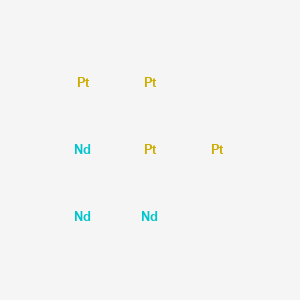
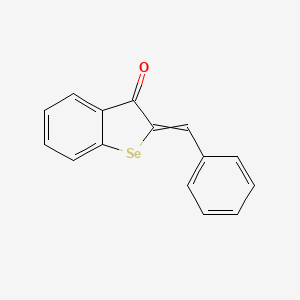
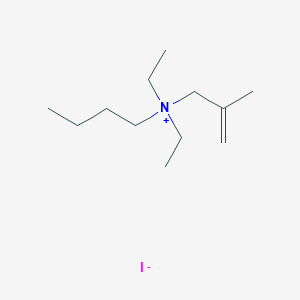
![2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine;sulfuric acid](/img/structure/B14510556.png)
